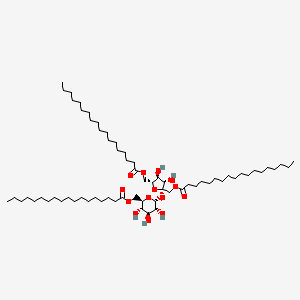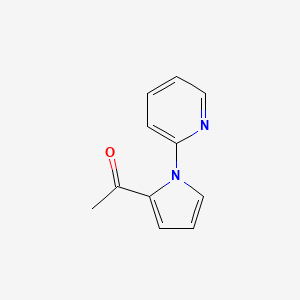
Sucrose tristearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate: is a complex carbohydrate compound, also known as a type of sucrose ester. It is composed of glucose and fructose units linked to octadecanoic acid (stearic acid) chains. This compound is primarily used in various industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose tristearate typically involves the esterification of sucrose with octadecanoic acid. This reaction can be catalyzed by enzymes or chemical catalysts under controlled conditions. The process generally requires:
Reactants: Sucrose and octadecanoic acid.
Catalysts: Acidic or enzymatic catalysts.
Conditions: Elevated temperatures and controlled pH levels to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity sucrose and octadecanoic acid.
Catalysis: Use of immobilized enzymes or acid catalysts.
Purification: The product is purified through crystallization or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can be hydrolyzed to yield sucrose and octadecanoic acid.
Oxidation: It can undergo oxidation reactions, particularly at the glucose and fructose units.
Substitution: The ester linkages can be targeted for substitution reactions to modify the compound’s properties.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Sucrose and octadecanoic acid.
Oxidation: Various oxidized derivatives of glucose and fructose.
Substitution: Modified esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals as an emulsifier and stabilizer.
Wirkmechanismus
The mechanism by which Sucrose tristearate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. The molecular targets include:
Cell Membranes: Enhances the permeability of cell membranes, facilitating the transport of molecules.
Enzymes: Interacts with enzymes involved in carbohydrate metabolism, potentially altering their activity.
Vergleich Mit ähnlichen Verbindungen
Sucrose Monolaurate: Another sucrose ester with shorter fatty acid chains.
Sucrose Stearate: Similar structure but with different fatty acid chain lengths.
Sucrose Palmitate: Contains palmitic acid instead of octadecanoic acid.
Uniqueness: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid, which imparts distinct surfactant properties and stability. Its longer fatty acid chains provide enhanced emulsifying capabilities compared to shorter-chain sucrose esters.
Eigenschaften
CAS-Nummer |
27923-63-3 |
|---|---|
Molekularformel |
C66H124O14 |
Molekulargewicht |
1141.7 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C66H124O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(67)75-52-55-60(70)62(72)63(73)65(78-55)80-66(54-77-59(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)64(74)61(71)56(79-66)53-76-58(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,60-65,70-74H,4-54H2,1-3H3/t55-,56-,60-,61-,62+,63-,64+,65-,66+/m1/s1 |
InChI-Schlüssel |
HLLPKVARTYKIJB-MCQPFKOBSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
| 27923-63-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)



![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol](/img/structure/B1501274.png)
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)






